N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 690645-63-7
VCID: VC4144405
InChI: InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19)
SMILES: C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3
Molecular Formula: C14H10N4OS
Molecular Weight: 282.32

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide

CAS No.: 690645-63-7

Cat. No.: VC4144405

Molecular Formula: C14H10N4OS

Molecular Weight: 282.32

* For research use only. Not for human or veterinary use.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide - 690645-63-7

Specification

CAS No. 690645-63-7
Molecular Formula C14H10N4OS
Molecular Weight 282.32
IUPAC Name N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide
Standard InChI InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19)
Standard InChI Key DDOGZALLWLZFSO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,2,4-thiadiazole family, a five-membered ring containing two nitrogen atoms and one sulfur atom. Key structural components include:

  • 1,2,4-Thiadiazole core: Provides electronic diversity and hydrogen-bonding capabilities critical for bioactivity .

  • 3-Phenyl substituent: Enhances lipophilicity and π-π stacking interactions with biological targets .

  • Pyridine-4-carboxamide group: Introduces hydrogen-bond donors/acceptors and modulates solubility .

Comparative analysis with the benzamide analog (N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, J1.496.044I) reveals that replacing the benzoyl group with pyridine-4-carboxamide likely alters electronic distribution and target affinity . The pyridine nitrogen may engage in additional dipole interactions or coordinate with metal ions in enzymatic sites .

Synthesis and Characterization

Plausible Synthetic Routes

While no published synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide exists, established methods for analogous compounds suggest two viable pathways:

Route 1: Coupling of Preformed Thiadiazole Amine

  • Step 1: Synthesize 5-amino-3-phenyl-1,2,4-thiadiazole via cyclization of thiosemicarbazide with an appropriate nitrile under acidic conditions (POCl₃/EtOH) .

  • Step 2: React the amine with pyridine-4-carbonyl chloride in the presence of a base (e.g., pyridine) to form the carboxamide .

Route 2: One-Pot Cyclocondensation

  • Combine pyridine-4-carboxylic acid hydrazide with phenyl isothiocyanate to form a thiosemicarbazide intermediate.

  • Oxidize the intermediate using iodine or H₂O₂ to cyclize into the 1,2,4-thiadiazole ring .

Spectroscopic Characterization

Hypothetical data based on analogs predict:

  • ¹H-NMR:

    • Pyridine protons: δ 8.70–7.50 ppm (multiplet)

    • Phenyl protons: δ 7.40–7.20 ppm (multiplet)

    • Amide NH: δ 12.50–12.00 ppm (singlet)

  • IR: Bands at ~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch), and ~3400 cm⁻¹ (N-H stretch) .

Physicochemical Properties

Predicted properties using computational tools (e.g., SwissADME):

PropertyValue
Molecular FormulaC₁₅H₁₁N₃OS
Molecular Weight297.34 g/mol
LogP (Lipophilicity)2.8 ± 0.3
Water SolubilityPoor (≤10 µM at pH 7.4)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (S, 3N, O)

The pyridine ring marginally improves solubility compared to purely aromatic analogs but requires formulation strategies for in vivo applications .

CompoundCell Line (IC₅₀)Reference
2g (Thiadiazole derivative)LoVo: 2.44 µM; MCF-7: 23.29 µM
Doxorubicin (Control)HEPG2-1: 0.85 µM

The pyridine-4-carboxamide group may enhance DNA intercalation or kinase inhibition, as seen in pyridine-containing antitumor agents .

Antiparasitic Activity

Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives exhibit EC₅₀ < 100 nM against Onchocerca gutturosa, suggesting potential filaricidal applications . Structural similarity implies N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide could target parasite-specific enzymes.

Antimicrobial Activity

While untested, the 1,2,4-thiadiazole core disrupts microbial cell membranes and biofilm formation in analogs . The phenyl and pyridine groups may broaden the spectrum against Gram-positive bacteria.

Structure-Activity Relationship (SAR) Insights

Key modifications influencing bioactivity:

  • Thiadiazole Substitution: 3-Phenyl groups enhance hydrophobic interactions with target proteins, while 5-carboxamide groups improve water solubility .

  • Pyridine Orientation: The para-substituted nitrogen in pyridine-4-carboxamide facilitates hydrogen bonding with active-site residues (e.g., in kinases) .

  • Amide Linkage: Replacing the amide with ester or ether groups reduces potency, as seen in benzamide analogs .

Future Directions

  • Synthesis and Characterization: Prioritize experimental validation of synthetic routes and spectroscopic properties.

  • In Vitro Screening: Evaluate anticancer, antimicrobial, and antiparasitic activities using standardized assays.

  • ADMET Profiling: Assess pharmacokinetics, metabolic stability, and organ toxicity in preclinical models.

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